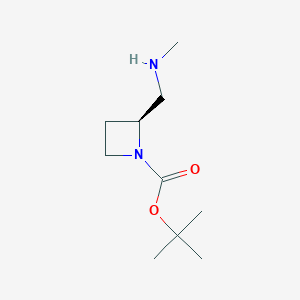

tert-Butyl (2S)-2-(methylaminomethyl)azetidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl (2S)-2-(methylaminomethyl)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-5-8(12)7-11-4/h8,11H,5-7H2,1-4H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORGMIXQZUVFNHU-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC1CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]1CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Safe Handling of tert-Butyl (2S)-2-(methylaminomethyl)azetidine-1-carboxylate

An In-depth Technical Guide:

Introduction

tert-Butyl (2S)-2-(methylaminomethyl)azetidine-1-carboxylate (CAS No. 1784070-98-9) is a chiral azetidine derivative increasingly utilized as a key building block in modern drug discovery and development.[1] Its structure, featuring a Boc-protected nitrogen within a strained four-membered ring and a secondary amine side chain, makes it a versatile synthon for creating complex molecular architectures. However, these same structural features necessitate a rigorous and informed approach to its handling and safety. The inherent ring strain of the azetidine core, combined with the basic and nucleophilic nature of the secondary amine, presents specific chemical reactivity and biological hazards.[2]

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of safety data sheet (SDS) information to provide a deeper, mechanistic understanding of the hazards involved. By explaining the causality behind each safety protocol, this document aims to foster a culture of intrinsic safety, ensuring both the well-being of laboratory personnel and the integrity of experimental outcomes.

Section 1: Core Hazard Profile and GHS Classification

The primary hazards associated with this compound are rooted in its chemical reactivity. The exocyclic secondary amine imparts a basic character, making the compound corrosive and a potent irritant. The molecule's relatively low molecular weight also implies a potential for volatility and respiratory exposure if handled improperly.

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of these risks.[1]

Table 1: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1] | Warning | |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage[1] | Danger | |

| Respiratory Irritation | 3 | H335: May cause respiratory irritation[1][3] | Warning |

Expert Analysis of Hazards:

-

Corrosivity (H314): This is the most significant immediate hazard. The unhindered secondary amine is sufficiently basic to cause chemical burns upon contact with skin and mucous membranes. The "Danger" signal word and the requirement for immediate and thorough first aid reflect this severity.[1]

-

Oral Toxicity (H302): While classified as "Harmful" rather than "Fatal" if swallowed, this hazard underscores the importance of preventing ingestion through contaminated hands or equipment.

-

Respiratory Irritation (H335): The compound, if aerosolized or if it has a non-negligible vapor pressure, can irritate the entire respiratory tract.[1][3] This necessitates handling within a controlled, ventilated environment.

Section 2: Physicochemical Properties and Stability

Understanding the physical properties of a compound is foundational to its safe handling. While extensive experimentally determined data for this specific molecule is not widely published, computed properties and data from analogous structures provide valuable guidance.

Table 2: Chemical Identifiers and Computed Properties

| Identifier | Value | Source |

| CAS Number | 1784070-98-9 | [1] |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [1] |

| Molecular Weight | 200.28 g/mol | [1] |

| XLogP3 (Computed) | 0.9 | [1] |

Stability and Reactivity:

-

Thermal Stability: While specific decomposition data is unavailable, thermal decomposition can release irritating vapors and hazardous combustion products, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[4]

-

Chemical Stability: The Boc-protecting group is famously labile to strong acids. Therefore, this compound must be stored away from acidic conditions to prevent deprotection and potential subsequent reactions. The strained azetidine ring can be susceptible to nucleophilic ring-opening, a reactivity that can be enhanced by N-activation (e.g., protonation by acid).[2]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[4]

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach, prioritizing engineering controls over personal reliance on PPE, is essential for mitigating exposure.

Engineering Controls: The First Line of Defense

The causality for mandating robust engineering controls is clear: to prevent the corrosive and irritant compound from ever reaching the operator.

-

Chemical Fume Hood: All handling of solid or liquid this compound must be performed inside a certified chemical fume hood to contain vapors and prevent inhalation.[4][5]

-

Safety Shower and Eyewash Station: An ANSI-compliant safety shower and eyewash station must be immediately accessible (<10 seconds travel time) from the handling location.[5] This is a non-negotiable requirement due to the H314 classification.

Personal Protective Equipment (PPE): The Last Barrier

PPE selection must be deliberate and based on the specific hazards of the compound.

-

Eye and Face Protection: Chemical safety goggles are mandatory at a minimum. Given the severe skin and eye damage classification, the use of a full face shield over safety goggles is strongly recommended.[5][6]

-

Skin Protection:

-

Gloves: Compatible, chemical-resistant gloves are required. Nitrile gloves are suitable for splash protection, but they must be inspected before use and changed immediately upon contamination. For prolonged handling, consider thicker gloves or double-gloving. Always use proper glove removal technique to avoid skin contact.[6]

-

Lab Coat: A flame-resistant lab coat with full-length sleeves, buttoned completely, is required to protect skin and personal clothing.

-

-

Respiratory Protection: A government-approved respirator is typically not required when work is conducted within a properly functioning chemical fume hood. However, it should be available for emergency situations, and personnel must be fit-tested and trained in its use.[5][6]

Caption: Workflow for donning and doffing Personal Protective Equipment (PPE).

Section 4: Protocols for Safe Handling, Storage, and Disposal

Adherence to validated, step-by-step protocols is critical for ensuring safety and reproducibility.

Step-by-Step Handling Protocol

-

Pre-Handling Verification:

-

Confirm the chemical fume hood is operational (check airflow monitor).

-

Ensure the safety shower and eyewash have been recently tested.

-

Assemble all necessary equipment (spatulas, glassware, absorbent pads).

-

Don all required PPE as per the sequence in Section 3.

-

-

Compound Handling:

-

If the compound is stored cold, allow the container to equilibrate to room temperature in a desiccator to prevent condensation of atmospheric moisture.

-

Conduct all weighing and transfers on a disposable absorbent pad within the fume hood.

-

Handle the compound gently to avoid creating dust or aerosols.[7][8]

-

Use appropriate, non-metallic tools where possible to avoid potential reactivity.

-

Keep the primary container tightly closed when not in use.[5]

-

-

Post-Handling:

-

Decontaminate all surfaces and equipment used.

-

Properly package and label all waste streams.

-

Doff PPE in the correct order before leaving the work area.

-

Wash hands thoroughly with soap and water.[6]

-

Storage Protocol

The goal of a proper storage protocol is to maintain the compound's chemical integrity and prevent accidental release.

-

Temperature: Store in a well-ventilated place, refrigerated at 2-8°C. This slows potential degradation pathways.

-

Atmosphere: For long-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to protect the amine functionality from oxidation and reaction with atmospheric CO₂.

-

Container: Keep the container tightly closed and clearly labeled with the chemical name and all relevant GHS hazard pictograms.[5][7]

-

Segregation: Store separately from incompatible materials, particularly strong acids and oxidizing agents.[4]

Disposal Protocol

All waste containing this compound is considered hazardous.

-

Waste Collection: Collect all contaminated materials (e.g., gloves, absorbent pads, empty containers) in a dedicated, sealed, and clearly labeled hazardous waste container.

-

Method of Disposal: Do not dispose of down the drain. The recommended disposal method is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[5]

-

Regulatory Compliance: All disposal must be carried out by a licensed environmental disposal company in strict accordance with all federal, state, and local regulations.[5]

Section 5: Emergency and First Aid Procedures

Immediate and correct response to an exposure or spill is critical.

Spill Response

The response protocol is dictated by the size and location of the spill.

Caption: Decision tree for responding to a chemical spill.

First Aid Measures

In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet to the attending physician.[6]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[3][6] Transport to a medical facility without delay.

-

Skin Contact: Immediately remove all contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes.[6] Due to the corrosive nature, medical evaluation is required.

-

Inhalation: Remove the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[6][9]

-

Ingestion: If the person is conscious, wash out their mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[6]

References

- Enamine, Safety Data Sheet. [URL: https://www.enamine.net/images/msds/EM300703005.pdf]

- Biosynth, Safety Data Sheet for this compound. [URL: https://www.biosynth.com/p/FD61002/sds]

- J & W PharmLab, LLC, Material Safety Data Sheet for 2-Hydroxymethyl-azetidine-1-carboxylic acid tert-butyl ester. [URL: https://www.jwpharm-lab.com/msds/25R0128.pdf]

- PubChem, National Center for Biotechnology Information. PubChem Compound Summary for CID 84047145, tert-butyl 2-[(methylamino)methyl]azetidine-1-carboxylate. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/84047145]

- United States Biological, Safety Data Sheet for L-Azetidine-2-carboxylic acid. [URL: https://www.usbio.net/media/user/MSDS/UHP131/MSDS-UHP131-L-Azetidine-2-carboxylic-acid.pdf]

- Fisher Scientific, Safety Data Sheet for Azetidine. [URL: https://www.fishersci.com/sds-repository-service/sds/en/1/AC159330050]

- Organic Syntheses, Procedure for (2-Aminoethyl)carbamic acid tert-butyl ester. [URL: http://www.orgsyn.org/demo.aspx?prep=v78p0276]

- Apollo Scientific, Safety Data for Azetidine. [URL: https://www.apolloscientific.co.uk/msds/PC5020_msds.pdf]

- MDPI, Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. [URL: https://www.mdpi.com/1420-3049/22/10/1739]

- BLD Pharmatech, Safety Data Sheet for tert-Butyl 3-(2-iodoethyl)azetidine-1-carboxylate. [URL: https://www.bldpharm.com/msds/BD285486.pdf]

- University of Pittsburgh, Safety Manual: Safe Handling of Azides. [URL: https://www.safety.pitt.edu/sites/default/files/ehs-04-028-SafeHandlingAzides.pdf]

- United States Biological, Safety Data Sheet for Boc-L-Azetidine-2-carboxylic acid. [URL: https://www.usbio.net/media/user/MSDS/UBP131/MSDS-UBP131-Boc-L-Azetidine-2-carboxylic-acid.pdf]

- AChemBlock, Product Information for tert-butyl 3-amino-3-(2-methoxyethyl)azetidine-1-carboxylate. [URL: https://www.achemblock.com/products/P47176.html]

- BLD Pharm, Product Information for tert-Butyl 3-aminoazetidine-1-carboxylate. [URL: https://www.bldpharm.com/products/193269-78-2.html]

- Chemos GmbH & Co.KG, Safety Data Sheet for Azetidine. [URL: https://www.chemos.de/sdb/en/PC5020.sdb]

- Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 223. [URL: https://serve.heterocycles.jp/public/user/search/search/84/1/0223/pdf]

Sources

- 1. Tert-butyl 2-[(methylamino)methyl]azetidine-1-carboxylate | C10H20N2O2 | CID 84047145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. biosynth.com [biosynth.com]

- 4. fishersci.com [fishersci.com]

- 5. jwpharmlab.com [jwpharmlab.com]

- 6. enamine.enamine.net [enamine.enamine.net]

- 7. peptide.com [peptide.com]

- 8. peptide.com [peptide.com]

- 9. file.bldpharm.com [file.bldpharm.com]

A Technical Guide to the Solubility of tert-Butyl (2S)-2-(methylaminomethyl)azetidine-1-carboxylate in Organic Solvents

Foreword: Navigating the Solubility Landscape of a Key Pharmaceutical Building Block

To the researchers, scientists, and drug development professionals who drive innovation, understanding the fundamental properties of novel chemical entities is paramount. Tert-Butyl (2S)-2-(methylaminomethyl)azetidine-1-carboxylate, a chiral azetidine derivative, represents a critical building block in the synthesis of various pharmaceutical agents. Its solubility profile in organic solvents is a cornerstone of its practical application, influencing everything from reaction kinetics and purification strategies to formulation development.

This in-depth technical guide addresses the notable absence of comprehensive, publicly available solubility data for this compound. In lieu of a simple data repository, this document provides a robust framework for understanding, predicting, and experimentally determining its solubility. As your Senior Application Scientist, I have structured this guide to empower you with the foundational knowledge and practical methodologies necessary to confidently work with this compound. We will delve into the theoretical underpinnings of its solubility, offer predictive insights based on its molecular structure, and provide detailed, self-validating experimental protocols.

Compound Profile: this compound

A thorough understanding of a molecule's physicochemical properties is the first step in predicting its solubility behavior.

| Property | Value | Source |

| Chemical Structure |  | - |

| CAS Number | 1818864-93-5 | [1][2] |

| Molecular Formula | C10H20N2O2 | [1][2] |

| Molecular Weight | 200.28 g/mol | [2] |

| Appearance | Likely a liquid or low-melting solid at room temperature | Inferred from similar compounds |

| Predicted XLogP | 0.9 | [PubChem CID: 84047145 (similar compound)] |

| Hydrogen Bond Donors | 1 | [PubChem CID: 84047145 (similar compound)] |

| Hydrogen Bond Acceptors | 3 | [PubChem CID: 84047145 (similar compound)] |

Note: Some properties are inferred from the closely related, non-chiral compound tert-butyl 2-[(methylamino)methyl]azetidine-1-carboxylate due to a lack of specific data for the (2S) enantiomer.

The structure reveals key features influencing solubility:

-

A polar azetidine ring and a secondary amine: These groups can participate in hydrogen bonding with protic solvents.

-

A bulky, non-polar tert-butoxycarbonyl (Boc) protecting group: This group contributes to solubility in non-polar organic solvents.

-

A relatively low molecular weight: This generally favors solubility.

This duality of polar and non-polar characteristics suggests that the compound will exhibit a nuanced solubility profile across a range of organic solvents.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" provides a foundational, albeit qualitative, prediction of solubility. A more quantitative approach can be achieved using Hansen Solubility Parameters (HSP). The HSP theory decomposes the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH)[3][4]. A solvent is likely to dissolve a solute if their HSP values are similar.

While the specific HSP values for this compound are not published, we can predict its general solubility based on solvent classes:

-

Protic Solvents (e.g., methanol, ethanol, isopropanol): These solvents can act as both hydrogen bond donors and acceptors. Given the presence of the amine and carbonyl groups in our target molecule, good solubility is anticipated in these solvents.

-

Aprotic Polar Solvents (e.g., DMSO, DMF, acetonitrile, acetone): These solvents possess significant dipole moments and can accept hydrogen bonds. We can expect moderate to good solubility, particularly in DMSO and DMF, which are excellent universal solvents for many organic compounds.

-

Non-polar Solvents (e.g., hexanes, toluene): The presence of the non-polar tert-butyl group and the carbon backbone suggests some affinity for these solvents. However, the polar functional groups will likely limit the extent of solubility.

-

Chlorinated Solvents (e.g., dichloromethane, chloroform): These solvents have a moderate polarity and can engage in dipole-dipole interactions. Moderate solubility is expected.

The following diagram illustrates the logical flow for predicting solubility based on these principles.

Experimental Determination of Solubility: A Step-by-Step Protocol

The "gold standard" for determining thermodynamic solubility is the shake-flask method[5][6][7]. This method ensures that the solvent is saturated with the solute and that the system has reached equilibrium.

Materials and Equipment

-

This compound

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or other suitable sealed containers

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

Experimental Workflow

The following diagram outlines the shake-flask method workflow.

Detailed Protocol

-

Preparation: Add an excess amount of this compound to a vial containing a precise volume of the chosen organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a shaker-incubator at a controlled temperature (e.g., 25 °C) for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically adequate, but longer times may be necessary for some systems.

-

Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Sampling: Carefully withdraw a known volume of the clear supernatant, being cautious not to disturb the solid pellet.

-

Filtration: Immediately filter the aliquot through a chemically compatible syringe filter (e.g., PTFE for organic solvents) to remove any remaining microscopic solid particles.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.

-

Analysis: Quantify the concentration of the diluted sample using a validated analytical method, such as HPLC[8]. A calibration curve prepared with known concentrations of the analyte is essential for accurate quantification.

-

Calculation: Calculate the solubility in the original solvent by accounting for the dilution factor.

Self-Validation and Trustworthiness

To ensure the integrity of the results, the following checks should be incorporated:

-

Visual Confirmation: At the end of the equilibration period, there must be visible excess solid in the vial.

-

Time to Equilibrium: To confirm that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). The solubility values should be consistent at the later time points.

-

Solid-State Analysis: The solid material remaining after the experiment can be analyzed (e.g., by DSC or XRPD) to ensure that no phase change or degradation of the compound has occurred during the experiment[3].

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table.

| Solvent | Dielectric Constant | Solubility (mg/mL) at 25 °C |

| Methanol | 32.7 | [Experimental Data] |

| Ethanol | 24.5 | [Experimental Data] |

| Isopropanol | 19.9 | [Experimental Data] |

| Acetonitrile | 37.5 | [Experimental Data] |

| Acetone | 20.7 | [Experimental Data] |

| Dichloromethane | 8.9 | [Experimental Data] |

| Toluene | 2.4 | [Experimental Data] |

| Hexanes | 1.9 | [Experimental Data] |

This table should be populated with the results obtained from the experimental protocol.

Conclusion: A Path Forward

While direct, published solubility data for this compound remains elusive, this guide provides a comprehensive framework for both predicting and rigorously determining this critical parameter. By understanding the interplay of the molecule's structural features with the properties of various organic solvents, and by employing a robust, self-validating experimental protocol, researchers can generate the reliable data needed to advance their work in drug discovery and development. The methodologies outlined herein are designed to be a trusted resource, ensuring scientific integrity and enabling the effective application of this valuable pharmaceutical intermediate.

References

-

ChemBK. This compound. Available from: [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]

-

SciSpace. Experimental and Computational Methods Pertaining to Drug Solubility. Available from: [Link]

- Google Patents. Processes for producing azetidine-2-carboxylic acid and intermediates thereof.

-

ResearchGate. A review of methods for solubility determination in biopharmaceutical drug characterisation. Available from: [Link]

-

Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Available from: [Link]

-

Adscientis. Hansen Solubility Parameters (HSP). Available from: [Link]

-

Hansen Solubility. Hansen Solubility Parameters. Available from: [Link]

-

PubMed. Solubility of solid intermediate of pharmaceutical compounds in pure organic solvents using semi-empirical models. Available from: [Link]

-

Unipd. Predicting drug solubility in organic solvents mixtures. Available from: [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. calpaclab.com [calpaclab.com]

- 3. Solubility parameters (HSP) [adscientis.com]

- 4. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 5. EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermediates thereof - Google Patents [patents.google.com]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. research.unipd.it [research.unipd.it]

Methodological & Application

Application Note & Protocol: A Scalable and Efficient Synthesis of tert-Butyl (2S)-2-(methylaminomethyl)azetidine-1-carboxylate

Abstract & Significance

tert-Butyl (2S)-2-(methylaminomethyl)azetidine-1-carboxylate is a crucial chiral building block in contemporary medicinal chemistry. Its constrained four-membered ring and functionalized side chain serve as a valuable scaffold for introducing specific conformational rigidity and vectorized exit points in drug candidates, influencing potency, selectivity, and pharmacokinetic properties. This document provides a comprehensive, field-tested guide for the large-scale synthesis of this compound, designed for researchers and process chemists. The presented three-step sequence is optimized for scalability, safety, and purity, proceeding from commercially available (S)-N-Boc-azetidine-2-carboxylic acid. We emphasize the causal reasoning behind procedural choices, robust in-process controls, and critical safety considerations to ensure a reliable and reproducible manufacturing process.

Retrosynthetic Strategy & Rationale

The synthetic approach is designed for operational simplicity and the use of readily available, cost-effective reagents, avoiding complex chromatographic purifications where possible on a large scale. The retrosynthetic analysis reveals a three-step pathway originating from (S)-N-Boc-azetidine-2-carboxylic acid.

The core logic is as follows:

-

C2-Carboxylic Acid Reduction: The carboxylic acid moiety is selectively reduced to a primary alcohol. This transformation is fundamental as it converts a relatively unreactive group into a versatile hydroxyl group, primed for further functionalization.

-

Hydroxyl Group Activation: The resulting alcohol is converted into a superior leaving group. While tosylates are common, mesylates are often preferred in process chemistry due to the lower molecular weight of the activating agent (methanesulfonyl chloride vs. p-toluenesulfonyl chloride) and generally easier crystallization of byproducts.[1][2]

-

Nucleophilic Substitution: The activated mesylate undergoes a direct SN2 displacement with methylamine to forge the target C-N bond, completing the synthesis.

This linear strategy is robust and allows for the isolation and characterization of stable intermediates, ensuring high-quality material proceeds to the subsequent step.

Figure 1: Retrosynthetic analysis for the target compound.

Detailed Experimental Protocols

This section provides step-by-step protocols for the multi-kilogram scale synthesis. All operations should be conducted in a well-ventilated fume hood or appropriate process bay by trained personnel.

Step 1: Synthesis of tert-Butyl (2S)-2-(hydroxymethyl)azetidine-1-carboxylate (Alcohol Intermediate)

Rationale: The carboxylic acid is reduced to the primary alcohol. Borane complexes are highly effective for this transformation, offering excellent selectivity for carboxylic acids in the presence of esters like the Boc protecting group. The borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BMS) complexes are commonly used.[3] BMS is often preferred for large-scale work due to its higher stability and concentration compared to BH₃·THF. The reaction is quenched with methanol to safely decompose excess borane.

Reagent & Materials Table

| Reagent/Material | M.W. ( g/mol ) | Quantity (1.0 eq basis) | Moles | Notes |

| (S)-N-Boc-azetidine-2-carboxylic acid | 201.22 | 1.00 kg | 4.97 | Starting Material |

| Borane-dimethyl sulfide complex (BMS) | 75.97 | ~547 mL (1.1 eq B-H) | 5.47 | 10 M solution in THF |

| Tetrahydrofuran (THF), anhydrous | 72.11 | 10.0 L | - | Reaction Solvent |

| Methanol (MeOH) | 32.04 | 2.0 L | - | Quenching Agent |

| Dichloromethane (DCM) | 84.93 | 10.0 L | - | Extraction Solvent |

| Saturated aq. Sodium Bicarbonate (NaHCO₃) | 84.01 | 5.0 L | - | Aqueous Wash |

| Brine | - | 5.0 L | - | Aqueous Wash |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | 500 g | - | Drying Agent |

Protocol:

-

Reactor Setup: Equip a 50 L jacketed glass reactor with a mechanical overhead stirrer, a temperature probe, a nitrogen inlet, and a dropping funnel. Purge the reactor with dry nitrogen.

-

Reagent Charging: Charge (S)-N-Boc-azetidine-2-carboxylic acid (1.00 kg, 4.97 mol) and anhydrous THF (10.0 L) into the reactor. Stir the mixture to form a clear solution.

-

Cooling: Cool the reactor contents to 0-5 °C using a circulating chiller.

-

BMS Addition: Add the borane-dimethyl sulfide complex (10 M, 547 mL, 5.47 mol) dropwise via the dropping funnel over 2-3 hours, ensuring the internal temperature does not exceed 10 °C. A mild exotherm is expected.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for an additional 3-4 hours.

-

In-Process Control (IPC): Monitor the reaction by TLC (Mobile phase: 50% Ethyl Acetate/Hexanes) or LC-MS until complete consumption of the starting material is observed.

-

Quenching: Cool the reactor back to 0-5 °C. CAUTION: Quenching is highly exothermic and generates hydrogen gas. Ensure adequate ventilation and headspace. Slowly and carefully add methanol (2.0 L) dropwise, maintaining the internal temperature below 20 °C. Vigorous gas evolution will occur.

-

Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the majority of the THF and methanol, resulting in a thick oil.

-

Work-up: Dilute the residue with dichloromethane (10.0 L) and water (5.0 L). Transfer to a separatory funnel, separate the layers, and wash the organic phase sequentially with saturated aq. NaHCO₃ solution (2 x 2.5 L) and brine (5.0 L).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (500 g), filter, and concentrate the filtrate under reduced pressure to yield the product as a colorless to pale yellow oil.

-

Yield & Characterization: Typical yield: 85-95%. The product is typically used in the next step without further purification. Characterize by ¹H NMR and ¹³C NMR.

Step 2: Synthesis of tert-Butyl (2S)-2-(((methylsulfonyl)oxy)methyl)azetidine-1-carboxylate (Mesylate Intermediate)

Rationale: The primary alcohol is activated by conversion to a mesylate, an excellent leaving group for the subsequent SN2 reaction. Methanesulfonyl chloride (MsCl) is the reagent of choice. A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to neutralize the HCl generated during the reaction, preventing potential Boc-deprotection or other side reactions.[4]

Reagent & Materials Table

| Reagent/Material | M.W. ( g/mol ) | Quantity (1.0 eq basis) | Moles | Notes |

| tert-Butyl (2S)-2-(hydroxymethyl)azetidine-1-carboxylate | 187.24 | 880 g | 4.70 | From Step 1 |

| Dichloromethane (DCM), anhydrous | 84.93 | 9.0 L | - | Reaction Solvent |

| Triethylamine (TEA) | 101.19 | 983 mL (1.5 eq) | 7.05 | Base |

| Methanesulfonyl Chloride (MsCl) | 114.55 | 400 mL (1.2 eq) | 5.64 | Activating Agent |

| 1 M aq. Hydrochloric Acid (HCl) | 36.46 | 5.0 L | - | Aqueous Wash |

| Saturated aq. Sodium Bicarbonate (NaHCO₃) | 84.01 | 5.0 L | - | Aqueous Wash |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | 500 g | - | Drying Agent |

Protocol:

-

Reactor Setup: Use the same 50 L reactor setup as in Step 1, ensuring it is clean and dry. Purge with nitrogen.

-

Reagent Charging: Dissolve the alcohol intermediate (880 g, 4.70 mol) in anhydrous DCM (9.0 L) in the reactor.

-

Cooling: Cool the solution to 0-5 °C.

-

Base Addition: Add triethylamine (983 mL, 7.05 mol) via dropping funnel.

-

Mesylation: Add methanesulfonyl chloride (400 mL, 5.64 mol) dropwise over 1-2 hours, maintaining the internal temperature below 10 °C. A white precipitate of triethylamine hydrochloride will form.

-

Reaction: Stir the slurry at 0-5 °C for 2 hours.

-

IPC: Monitor the reaction by TLC (Mobile phase: 30% Ethyl Acetate/Hexanes) until the alcohol starting material is consumed.

-

Work-up: Add cold water (5.0 L) to the reactor and stir for 15 minutes. Separate the layers. Wash the organic layer sequentially with cold 1 M HCl (2 x 2.5 L), saturated aq. NaHCO₃ (5.0 L), and brine (5.0 L).

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a bath temperature below 40 °C. Note: The mesylate is heat-sensitive.

-

Yield & Characterization: The product is obtained as a light-yellow oil or low-melting solid. Typical yield: 90-98%. The product should be used immediately in the next step.

Step 3: Synthesis of this compound (Final Product)

Rationale: The final C-N bond is formed via SN2 displacement of the mesylate by methylamine. A large excess of methylamine is used to ensure complete reaction and to minimize potential dialkylation side products. Methylamine is supplied as a solution in THF, ethanol, or water. Anhydrous conditions are preferable. The reaction is run under pressure to maintain the volatile methylamine in solution and accelerate the reaction.

Reagent & Materials Table

| Reagent/Material | M.W. ( g/mol ) | Quantity (1.0 eq basis) | Moles | Notes |

| tert-Butyl (2S)-2-(((methylsulfonyl)oxy)methyl)azetidine-1-carboxylate | 265.34 | 1.20 kg | 4.52 | From Step 2 |

| Methylamine, 2.0 M solution in THF | 31.06 | 11.3 L (5.0 eq) | 22.6 | Nucleophile |

| Dichloromethane (DCM) | 84.93 | 10.0 L | - | Extraction Solvent |

| 1 M aq. Sodium Hydroxide (NaOH) | 40.00 | 5.0 L | - | Aqueous Wash |

| Brine | - | 5.0 L | - | Aqueous Wash |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | 500 g | - | Drying Agent |

Protocol:

-

Reactor Setup: Use a pressure-rated stainless steel or Hastelloy reactor (50 L) equipped with mechanical stirring, a pressure gauge, a temperature probe, and a charging port.

-

Reagent Charging: Charge the methylamine solution in THF (11.3 L, 22.6 mol) into the reactor and cool to 0-5 °C.

-

Substrate Addition: Prepare a solution of the mesylate intermediate (1.20 kg, 4.52 mol) in THF (2.0 L) and add it to the reactor via a charging pump over 30 minutes, keeping the temperature below 10 °C.

-

Reaction: Seal the reactor and allow the mixture to warm to room temperature. Then, gently heat the reactor to 40-45 °C. The internal pressure will rise. Hold at this temperature for 12-18 hours.

-

IPC: Cool the reactor to room temperature. Carefully take a sample for LC-MS analysis to confirm the disappearance of the mesylate starting material.

-

Venting & Quench: Cool the reactor to 0-5 °C and slowly and carefully vent the excess methylamine into a scrubber system.

-

Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove THF.

-

Work-up: Dilute the residue with DCM (10.0 L) and 1 M NaOH (5.0 L). Separate the layers. Extract the aqueous layer with DCM (2 x 2.0 L). Combine all organic layers and wash with brine (5.0 L).

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purification: The crude product, a yellow-orange oil, can be purified by vacuum distillation or by conversion to a salt (e.g., hydrochloride) followed by crystallization if higher purity is required.

-

Yield & Characterization: Typical yield: 75-85%. Characterize by ¹H NMR, ¹³C NMR, HRMS, and chiral HPLC to confirm enantiomeric purity.

Figure 2: High-level experimental workflow for the three-step synthesis.

Process Safety & Hazard Analysis

-

Borane-Dimethyl Sulfide (BMS): Highly flammable, corrosive, and reacts violently with water, releasing flammable hydrogen gas. Handle under an inert atmosphere. The quenching step is highly exothermic and requires strict temperature control and a robust gas scrubbing system.

-

Methanesulfonyl Chloride (MsCl): Highly corrosive, toxic, and a lachrymator. Reacts exothermically with bases. Handle with extreme care in a well-ventilated area, using appropriate personal protective equipment (PPE), including acid-resistant gloves and face shield.

-

Methylamine: Extremely flammable and volatile. The use of a pressure reactor is mandatory for reactions above its boiling point. Ensure the reactor's pressure rating is adequate. Venting must be done slowly into a suitable acid scrubber.

-

Exotherms: All three steps involve potentially significant exotherms during reagent addition or quenching. Additions must be slow and controlled, with efficient cooling in place. A quench tank with a suitable solvent should be available for emergencies.

References

-

Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]

-

Preparation and Synthetic Applications of Azetidines. HETEROCYCLES. Available at: [Link]

-

Azetidine synthesis. Organic Chemistry Portal. Available at: [Link]

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. Available at: [Link]

-

Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Available at: [Link]

-

Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. TSI Journals. Available at: [Link]

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central. Available at: [Link]

-

Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. Available at: [Link]

-

(Azetidin-2-yl)methanol | C4H9NO | CID 15251628. PubChem - NIH. Available at: [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

-

Ring-opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines. PubMed. Available at: [Link]

-

Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. ACS Publications. Available at: [Link]

-

An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Semantic Scholar. Available at: [Link]

-

Mesylates and Tosylates with Practice Problems. Chemistry Steps. Available at: [Link]

-

Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Cata. ACS Publications. Available at: [Link]

-

multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for. HETEROCYCLES. Available at: [Link]

-

Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. NIH. Available at: [Link]

-

Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. ResearchGate. Available at: [Link]

-

Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a. Uniba. Available at: [Link]

-

A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction. PMC - NIH. Available at: [Link]

-

Alcohol to Mesylate using MsCl, base. Organic Synthesis. Available at: [Link]

-

(2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses Procedure. Available at: [Link]

- Processes for producing azetidine-2-carboxylic acid and intermediates thereof. Google Patents.

-

Tosylates And Mesylates. Master Organic Chemistry. Available at: [Link]

-

A Novel Synthesis of Aryl Mesylates via One-Pot Demethylation-Mesylation of Aryl Methyl Ethers Using a Mixture of Phosphorus Pentoxide in Methanesulfonic Acid. Organic Chemistry Portal. Available at: [Link]

-

[ - 2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-β,4-dihydroxy-, 1,1-dimethylethyl ester, [2S-[2α(S*),4β]]]. Organic Syntheses Procedure. Available at: [Link]

-

Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model. Green Chemistry (RSC Publishing). Available at: [Link]

-

Synthetic modification of the azetidine products a, Commercially.... ResearchGate. Available at: [Link]

Sources

Enantioselective Synthesis of tert-Butyl (2S)-2-(methylaminomethyl)azetidine-1-carboxylate: An Application and Protocol Guide

This comprehensive guide details the enantioselective synthesis of tert-Butyl (2S)-2-(methylaminomethyl)azetidine-1-carboxylate, a valuable chiral building block in medicinal chemistry and drug development. The protocols provided are designed for researchers, scientists, and professionals in the field, offering a robust and reproducible synthetic strategy. This document emphasizes not only the procedural steps but also the underlying chemical principles and rationale for the chosen methodologies, ensuring scientific integrity and practical applicability.

Introduction: The Significance of Chiral Azetidines

Azetidines are four-membered saturated nitrogen-containing heterocycles that have garnered significant interest as scaffolds in pharmaceutical agents due to their unique conformational constraints and ability to modulate physicochemical properties. The incorporation of a stereocenter, particularly at the C2 position, introduces chirality that is often crucial for biological activity. The target molecule, this compound, possesses such a defined stereochemistry and a functionalized side chain, making it a versatile intermediate for the synthesis of more complex bioactive molecules.

The synthetic approach outlined herein begins with the establishment of the key stereocenter through the enantioselective preparation of a suitable azetidine precursor, followed by functional group manipulations to achieve the desired product.

Synthetic Strategy Overview

The overall synthetic strategy is a multi-step sequence commencing with the enantioselective synthesis of the chiral azetidine core, followed by functional group interconversion to introduce the methylaminomethyl side chain. The key steps are:

-

Enantioselective Synthesis of (S)-Azetidine-2-carboxylic Acid: Establishing the crucial (S)-stereocenter at the C2 position.

-

N-Boc Protection: Protection of the azetidine nitrogen to facilitate subsequent reactions and enhance solubility in organic solvents.

-

Reduction of the Carboxylic Acid: Conversion of the carboxylic acid moiety to a primary alcohol.

-

Functionalization of the Hydroxymethyl Group: Transformation of the alcohol into the target methylaminomethyl group via one of two reliable pathways:

-

Pathway A: Mesylation followed by nucleophilic substitution with methylamine.

-

Pathway B: Oxidation to the aldehyde followed by reductive amination with methylamine.

-

This modular approach allows for clear checkpoints and purification stages, ensuring the high purity of the final product.

Caption: Overall synthetic workflow for the enantioselective synthesis.

PART 1: Synthesis of the Chiral Precursor, tert-Butyl (2S)-2-(hydroxymethyl)azetidine-1-carboxylate

The synthesis of this key intermediate is achieved in three stages, starting from the readily available and inexpensive chiral pool starting material, L-aspartic acid.

Stage 1: Synthesis of (S)-Azetidine-2-carboxylic Acid

The enantiopure (S)-azetidine-2-carboxylic acid can be efficiently prepared from L-aspartic acid. This process involves the cyclization of a suitably protected aspartic acid derivative, where the chirality of the starting material is conserved.[1] Several methods have been reported for this transformation, often involving the formation of a γ-lactone intermediate followed by intramolecular nucleophilic substitution.[2] An efficient route utilizing a chiral auxiliary has also been established to ensure high enantiomeric purity.[3][4]

Stage 2: N-Boc Protection of (S)-Azetidine-2-carboxylic Acid

The secondary amine of (S)-azetidine-2-carboxylic acid is protected with a tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions in subsequent steps. This is a standard protection strategy that enhances the molecule's stability and solubility in organic solvents.

Protocol 1: N-Boc Protection

| Reagent/Solvent | Molar Eq. | Molecular Weight ( g/mol ) | Amount |

| (S)-Azetidine-2-carboxylic acid | 1.0 | 101.10 | (user defined) |

| Di-tert-butyl dicarbonate (Boc₂O) | 1.1 | 218.25 | (calculated) |

| Sodium Bicarbonate (NaHCO₃) | 2.5 | 84.01 | (calculated) |

| Dioxane | - | - | (as needed) |

| Water | - | - | (as needed) |

Procedure:

-

Dissolve (S)-azetidine-2-carboxylic acid in a 1:1 mixture of dioxane and water.

-

Add sodium bicarbonate to the solution and stir until dissolved.

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate in dioxane dropwise to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Acidify the reaction mixture to pH 2-3 with a cold 1 M HCl solution.

-

Extract the product with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-(S)-azetidine-2-carboxylic acid.

Stage 3: Reduction to tert-Butyl (2S)-2-(hydroxymethyl)azetidine-1-carboxylate

The carboxylic acid of the N-Boc protected intermediate is reduced to a primary alcohol. Borane complexes are effective reagents for this transformation, offering high yields and selectivity.

Protocol 2: Reduction of N-Boc-(S)-Azetidine-2-carboxylic Acid

| Reagent/Solvent | Molar Eq. | Molecular Weight ( g/mol ) | Amount |

| N-Boc-(S)-azetidine-2-carboxylic acid | 1.0 | 201.22 | (user defined) |

| Borane dimethyl sulfide complex (BMS) | 1.5 | 75.97 | (calculated) |

| Anhydrous Tetrahydrofuran (THF) | - | - | (as needed) |

| Methanol | - | - | (for quenching) |

Procedure:

-

Dissolve N-Boc-(S)-azetidine-2-carboxylic acid in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add borane dimethyl sulfide complex dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 3-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to 0 °C and cautiously quench with methanol.

-

Concentrate the mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford tert-butyl (2S)-2-(hydroxymethyl)azetidine-1-carboxylate as a crude product, which can be purified by column chromatography.

PART 2: Synthesis of this compound

Two effective pathways are presented for the conversion of the hydroxymethyl intermediate to the final product. The choice of pathway may depend on the availability of reagents and the desired scale of the synthesis.

Pathway A: Mesylation and Nucleophilic Substitution

This two-step sequence involves the activation of the primary alcohol as a good leaving group (mesylate) followed by nucleophilic substitution with methylamine.

Caption: Reaction scheme for Pathway A.

Protocol 3: Mesylation of tert-Butyl (2S)-2-(hydroxymethyl)azetidine-1-carboxylate

| Reagent/Solvent | Molar Eq. | Molecular Weight ( g/mol ) | Amount |

| tert-Butyl (2S)-2-(hydroxymethyl)azetidine-1-carboxylate | 1.0 | 187.25 | (user defined) |

| Methanesulfonyl chloride (MsCl) | 1.2 | 114.55 | (calculated) |

| Triethylamine (Et₃N) | 1.5 | 101.19 | (calculated) |

| Dichloromethane (DCM), anhydrous | - | - | (as needed) |

Procedure:

-

Dissolve tert-butyl (2S)-2-(hydroxymethyl)azetidine-1-carboxylate in anhydrous dichloromethane under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add triethylamine, followed by the dropwise addition of methanesulfonyl chloride.[5]

-

Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with water.

-

Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate, which is often used in the next step without further purification.

Protocol 4: Nucleophilic Substitution with Methylamine

| Reagent/Solvent | Molar Eq. | Molecular Weight ( g/mol ) | Amount |

| tert-Butyl (2S)-2-(mesyloxymethyl)azetidine-1-carboxylate | 1.0 | 265.32 | (user defined) |

| Methylamine (40% in H₂O or 2.0 M in THF) | Excess (5-10) | 31.06 | (calculated) |

| Tetrahydrofuran (THF) or Acetonitrile | - | - | (as needed) |

Procedure:

-

Dissolve the crude mesylate in THF or acetonitrile.

-

Add an excess of methylamine solution at room temperature.

-

Stir the reaction mixture in a sealed vessel at room temperature or with gentle heating (40-50 °C) overnight.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Pathway B: Swern Oxidation and Reductive Amination

This pathway involves the oxidation of the primary alcohol to an aldehyde, which is then converted to the target amine via reductive amination with methylamine. The Swern oxidation is a mild and efficient method for this transformation.[6][7]

Caption: Reaction scheme for Pathway B.

Protocol 5: Swern Oxidation

| Reagent/Solvent | Molar Eq. | Molecular Weight ( g/mol ) | Amount |

| Oxalyl chloride | 1.5 | 126.93 | (calculated) |

| Dimethyl sulfoxide (DMSO) | 2.5 | 78.13 | (calculated) |

| tert-Butyl (2S)-2-(hydroxymethyl)azetidine-1-carboxylate | 1.0 | 187.25 | (user defined) |

| Triethylamine (Et₃N) | 5.0 | 101.19 | (calculated) |

| Dichloromethane (DCM), anhydrous | - | - | (as needed) |

Procedure:

-

To a solution of oxalyl chloride in anhydrous DCM at -78 °C under an inert atmosphere, add DMSO dropwise.[1]

-

Stir the mixture for 15-30 minutes at -78 °C.

-

Add a solution of tert-butyl (2S)-2-(hydroxymethyl)azetidine-1-carboxylate in anhydrous DCM dropwise, maintaining the temperature at -78 °C.

-

Stir for 30-60 minutes at this temperature.

-

Add triethylamine dropwise, and after the addition is complete, allow the reaction to warm to room temperature.

-

Quench the reaction with water and separate the layers.

-

Extract the aqueous layer with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude aldehyde is typically used immediately in the next step.

Protocol 6: Reductive Amination

| Reagent/Solvent | Molar Eq. | Molecular Weight ( g/mol ) | Amount |

| tert-Butyl (2S)-2-formylazetidine-1-carboxylate | 1.0 | 185.23 | (from previous step) |

| Methylamine (2.0 M in THF) | 1.5 | 31.06 | (calculated) |

| Sodium triacetoxyborohydride (NaBH(OAc)₃) | 1.5 | 211.94 | (calculated) |

| Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | - | - | (as needed) |

| Acetic Acid (optional) | catalytic | 60.05 | (1-2 drops) |

Procedure:

-

Dissolve the crude aldehyde in DCM or DCE.

-

Add methylamine solution and stir for 30-60 minutes at room temperature to form the imine intermediate. A catalytic amount of acetic acid can be added to facilitate this step.[8]

-

Add sodium triacetoxyborohydride in portions.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction by TLC or LC-MS.

-

Quench the reaction with saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain the final product.

Data Summary

| Compound | Pathway | Starting Material | Key Reagents | Typical Yield (%) |

| N-Boc-(S)-azetidine-2-carboxylic acid | - | (S)-Azetidine-2-carboxylic acid | Boc₂O, NaHCO₃ | 90-95 |

| tert-Butyl (2S)-2-(hydroxymethyl)azetidine-1-carboxylate | - | N-Boc-(S)-azetidine-2-carboxylic acid | Borane dimethyl sulfide | 85-95 |

| This compound | A | tert-Butyl (2S)-2-(hydroxymethyl)azetidine-1-carboxylate | MsCl, Et₃N; Methylamine | 60-75 (over 2 steps) |

| This compound | B | tert-Butyl (2S)-2-(hydroxymethyl)azetidine-1-carboxylate | Swern reagents; Methylamine, NaBH(OAc)₃ | 65-80 (over 2 steps) |

Conclusion

The enantioselective synthesis of this compound has been successfully outlined through a reliable and reproducible synthetic sequence. By starting from the chiral pool, the stereochemical integrity of the target molecule is ensured. The two presented pathways for the final functional group transformation offer flexibility in experimental design. The detailed protocols and the discussion of the underlying chemistry provide a solid foundation for researchers to produce this valuable chiral building block for applications in drug discovery and development.

References

- Processes for producing azetidine-2-carboxylic acid and intermedi

-

Futamura, Y., et al. (2005). Efficient route to (S)-azetidine-2-carboxylic acid. Bioscience, Biotechnology, and Biochemistry, 69(10), 1892-1897. [Link]

-

Bouazaoui, M., Martinez, J., & Cavelier, F. (2009). Direct Access to L-Azetidine-2-carboxylic Acid. European Journal of Organic Chemistry, 2009(16), 2729-2732. [Link]

-

Jácome, L., et al. (2005). Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. The Journal of Organic Chemistry, 70(26), 10630-10633. [Link]

-

How to mesylate tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate (secondary alcohol). ResearchGate. [Link]

-

Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry. [Link]

-

Dondoni, A., & Perrone, D. (2004). Synthesis of 1,1-Dimethylethyl (S)-4-Formyl-2,2-dimethyl-3-oxazolidinecarboxylate by Oxidation of the Alcohol. Organic Syntheses, 77, 64. [Link]

-

Reductive Amination. YouTube. [Link]

-

Kim, T. L., Jeong, M., & Cheon, C. H. (2015). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-methylamine Using Me2SiHCl. The Journal of Organic Chemistry, 80(21), 10893-10899. [Link]

-

Swern Oxidation Procedure. Michigan State University Chemistry. [Link]

-

Tosylates And Mesylates. Master Organic Chemistry. [Link]

Sources

- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc- N-Methylamine Using Me2SiHCl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. m.youtube.com [m.youtube.com]

Application Note & Protocols: Strategic Use of tert-Butyl (2S)-2-(methylaminomethyl)azetidine-1-carboxylate as a Rigid Linker Building Block in Targeted Protein Degradation

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of the Linker in Targeted Protein Degradation

Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, moving beyond simple inhibition to achieve the complete removal of disease-causing proteins.[1][2][][4] This is primarily accomplished using heterobifunctional molecules, most notably Proteolysis-Targeting Chimeras (PROTACs).[5][6][7] A PROTAC is composed of three elements: a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects them.[8][9][10] This tripartite structure acts as a molecular bridge, inducing the formation of a ternary complex between the POI and the E3 ligase, which leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[6][10]

While the choice of ligands determines which protein is targeted and which E3 ligase is recruited, the linker is far from a passive spacer. It is a critical determinant of a PROTAC's success, profoundly influencing the stability and conformation of the ternary complex.[11][12][13] Linker design, or "linkerology," involves optimizing length, flexibility, and chemical composition to achieve favorable protein-protein interactions within the ternary complex, a phenomenon known as positive cooperativity.[13] The current consensus is that linker design must be empirically optimized for each specific POI and E3 ligase pair.[14] This guide focuses on the strategic application of a specific, conformationally constrained building block, tert-butyl (2S)-2-(methylaminomethyl)azetidine-1-carboxylate , to construct rigid linkers for next-generation PROTACs.

The Rationale for Rigidity: The Azetidine Advantage

The majority of first-generation PROTACs have employed flexible linkers, such as polyethylene glycol (PEG) or simple alkyl chains, due to their synthetic accessibility.[14][15] While effective, this flexibility comes at an entropic cost upon formation of the ternary complex. A highly flexible linker allows the PROTAC to adopt numerous conformations in solution, only a fraction of which may be productive for inducing degradation.

This is where rigid linkers offer a distinct advantage. By reducing the number of available conformations, a rigid linker can:

-

Pre-organize the PROTAC: It orients the POI and E3 ligase ligands in a defined spatial arrangement, potentially lowering the entropic penalty of ternary complex formation.

-

Optimize Exit Vectors: The defined stereochemistry and rigid structure, such as that provided by the (2S)-azetidine ring, create precise exit vectors for the ligands, enabling more rational design to achieve productive protein-protein interfaces.

-

Enhance Selectivity: By restricting the geometry, an azetidine-based linker can favor the formation of a ternary complex with the intended target over structurally related off-targets.[11]

The building block, this compound, provides a robust scaffold for this purpose. The azetidine ring introduces a desirable level of rigidity, while its two distinct secondary amine handles—the ring nitrogen (after Boc deprotection) and the exocyclic methylamino group—allow for sequential, controlled conjugation of the POI and E3 ligase ligands.

Caption: The PROTAC hijacks the cell's ubiquitin-proteasome system.

Synthetic Strategy and Protocol

The synthesis of a PROTAC using this building block involves a sequential coupling strategy. The differential reactivity and steric environment of the two secondary amines can be exploited for selective functionalization. A common approach is to first couple a ligand to the less hindered exocyclic methylamino group, followed by deprotection and coupling at the azetidine ring nitrogen.

General Synthetic Workflow:

-

Step A: First Coupling. Acylation of the exocyclic secondary amine with a POI-ligand functionalized with a carboxylic acid.

-

Step B: Deprotection. Removal of the tert-butyloxycarbonyl (Boc) protecting group using an acid (e.g., trifluoroacetic acid) to reveal the secondary amine of the azetidine ring.

-

Step C: Second Coupling. Acylation of the newly freed azetidine amine with an E3 ligase-ligand functionalized with a carboxylic acid.

Sources

- 1. excelra.com [excelra.com]

- 2. selvita.com [selvita.com]

- 4. njbio.com [njbio.com]

- 5. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 6. portlandpress.com [portlandpress.com]

- 7. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cresset-group.com [cresset-group.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]

- 11. The Essential Role of Linkers in PROTACs [axispharm.com]

- 12. What Is a PROTAC Linker and Its Role in Modern Drug Discovery - AiFChem [aifchem.com]

- 13. chempep.com [chempep.com]

- 14. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

Application Notes and Protocols: Electrophilic Reactions of tert-Butyl (2S)-2-(methylaminomethyl)azetidine-1-carboxylate

Introduction: The Strategic Value of a Unique Scaffold

In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with favorable physicochemical properties is paramount. Azetidines, saturated four-membered nitrogen-containing heterocycles, have emerged as valuable building blocks due to their ability to impart desirable characteristics upon parent molecules, such as improved solubility, metabolic stability, and three-dimensional complexity. The specific scaffold, tert-Butyl (2S)-2-(methylaminomethyl)azetidine-1-carboxylate, represents a particularly versatile synthetic intermediate. The presence of a Boc-protected ring nitrogen and a nucleophilic secondary amine in the C2-side chain allows for selective functionalization, enabling the exploration of diverse chemical space in medicinal chemistry programs. This document provides a detailed guide to the practical application of this building block in key synthetic transformations, focusing on reactions with common electrophiles.

The strategic importance of this chiral azetidine derivative lies in the orthogonal reactivity of its two nitrogen atoms. The tert-butoxycarbonyl (Boc) group effectively shields the azetidine nitrogen from participating in most nucleophilic reactions under standard conditions, directing functionalization to the exocyclic secondary amine. This chemoselectivity is the cornerstone of its utility, allowing for the systematic elaboration of the molecule's periphery. Subsequent removal of the Boc group under acidic conditions can then reveal the azetidine nitrogen for further modification, providing a gateway to a wide array of complex molecular architectures.

I. Acylation of the Secondary Amine: Amide Bond Formation

The acylation of the secondary amine of this compound is a fundamental transformation for introducing a wide range of functional groups and building blocks. This reaction is typically high-yielding and proceeds under mild conditions.

Mechanistic Considerations

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the secondary amine attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or an activated carboxylic acid). A tetrahedral intermediate is formed, which then collapses to expel the leaving group (e.g., chloride) and afford the stable amide product. The presence of a non-nucleophilic base is crucial to neutralize the acidic byproduct (e.g., HCl) generated during the reaction, preventing the protonation and deactivation of the starting amine.

Caption: Acylation Mechanism.

Experimental Protocol: Acylation with an Acyl Chloride

This protocol describes a general procedure for the acylation of this compound with a generic acyl chloride.

Materials:

-

This compound

-

Acyl chloride (e.g., benzoyl chloride)

-

Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DCM (0.1-0.2 M) at 0 °C under a nitrogen atmosphere, add triethylamine (1.2-1.5 eq).

-

Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with saturated aqueous NaHCO3 solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO4 or Na2SO4.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the desired N-acylated product.

| Parameter | Condition | Rationale |

| Solvent | Anhydrous Dichloromethane (DCM) | Aprotic and unreactive towards the reagents. |

| Temperature | 0 °C to Room Temperature | Initial cooling helps to control the exothermicity of the reaction. |

| Base | Triethylamine or DIPEA | Scavenges the HCl generated, preventing amine protonation. |

| Stoichiometry | Slight excess of acyl chloride and base | Ensures complete consumption of the starting amine. |

II. Sulfonylation: Formation of Sulfonamides

The reaction of the secondary amine with sulfonyl chlorides provides sulfonamide derivatives, which are prevalent motifs in medicinal chemistry.

Mechanistic Considerations

Similar to acylation, sulfonylation proceeds through a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the expulsion of the chloride leaving group. A non-nucleophilic base is required to neutralize the HCl byproduct.

Caption: Sulfonylation Workflow.

Experimental Protocol: Sulfonylation with a Sulfonyl Chloride

Materials:

-

This compound

-

Sulfonyl chloride (e.g., p-toluenesulfonyl chloride)

-

Pyridine or Triethylamine (Et3N)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM (0.1-0.2 M) and cool the solution to 0 °C.

-

Add pyridine or triethylamine (1.5-2.0 eq).

-

Add the sulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.

-

Purify the residue by flash chromatography (e.g., ethyl acetate/hexanes) to yield the pure sulfonamide.

| Parameter | Condition | Rationale |

| Base | Pyridine or Triethylamine | Pyridine can also act as a nucleophilic catalyst in some cases. |

| Workup | Acid and Base Washes | Removes excess base and unreacted sulfonyl chloride. |

III. Reductive Amination: N-Alkylation with Carbonyl Compounds

Reductive amination is a powerful method for the N-alkylation of amines. This two-step, one-pot process involves the formation of an iminium ion intermediate from the reaction of the amine with an aldehyde or ketone, followed by its reduction to the corresponding amine.

Mechanistic Insights

The reaction begins with the nucleophilic attack of the secondary amine on the carbonyl carbon of the aldehyde or ketone, forming a hemiaminal intermediate. The hemiaminal then dehydrates to form a transient iminium ion. A mild reducing agent, selectively reduces the iminium ion to the tertiary amine product. The choice of a mild reducing agent is critical to avoid the reduction of the starting carbonyl compound.

Caption: Reductive Amination.

Experimental Protocol: Reductive Amination with an Aldehyde

Materials:

-

This compound

-

Aldehyde (e.g., isobutyraldehyde)

-

Sodium triacetoxyborohydride (STAB)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Acetic acid (optional, as catalyst)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

To a stirred solution of this compound (1.0 eq) and the aldehyde (1.1-1.2 eq) in DCE or DCM (0.1 M), add a catalytic amount of acetic acid (0.1 eq), if necessary.

-

Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 3-24 hours, monitoring by TLC or LC-MS.

-

Carefully quench the reaction with saturated aqueous NaHCO3 solution.

-

Separate the layers and extract the aqueous phase with DCM.

-

Combine the organic extracts, wash with brine, and dry over anhydrous Na2SO4.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the desired N-alkylated amine.

| Parameter | Condition | Rationale |

| Reducing Agent | Sodium triacetoxyborohydride (STAB) | A mild and selective reagent for reducing iminium ions in the presence of carbonyls. |

| Catalyst | Acetic Acid (optional) | Can facilitate the formation of the iminium ion intermediate. |

IV. Urea Formation: Reaction with Isocyanates

The reaction of the secondary amine with isocyanates provides a straightforward route to substituted ureas, which are important pharmacophores.

Mechanistic Overview

The reaction involves the nucleophilic addition of the amine to the electrophilic carbonyl carbon of the isocyanate. This is a rapid and generally quantitative reaction that does not require a catalyst or produce any byproducts.

Experimental Protocol: Urea Synthesis with an Isocyanate

Materials:

-

This compound

-

Isocyanate (e.g., phenyl isocyanate)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM or THF (0.1 M).

-

Add the isocyanate (1.0-1.1 eq) dropwise at room temperature.

-

Stir the reaction mixture for 1-4 hours. The reaction is often complete in a short period.

-

Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting materials.

-

If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

The crude product is often pure enough for subsequent steps, but can be further purified by recrystallization or flash chromatography if necessary.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex nitrogen-containing molecules. The chemoselective functionalization of its exocyclic secondary amine through acylation, sulfonylation, reductive amination, and urea formation provides access to a diverse range of compounds with potential applications in drug discovery and development. The protocols outlined in this document provide a practical guide for researchers to effectively utilize this scaffold in their synthetic endeavors. Careful consideration of the reaction mechanisms and optimization of the experimental conditions will ensure successful and efficient synthesis of the desired target molecules.

References

-

Singh, G. S., & D’hooghe, M. (2022). Recent advances in the synthesis and reactivity of azetidines. RSC Advances, 12(34), 22005-22026. [Link]

-

Katritzky, A. R., & Rachwal, S. (1996). The Chemistry of Azetidines. Chemical Reviews, 96(5), 1779-1828. [Link]

-

Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714. [Link]

-

Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]

Application Note & Protocols: Synthesis of tert-Butyl (2S)-2-(methylaminomethyl)azetidine-1-carboxylate and Its Derivatives

Introduction: The Strategic Value of C2-Substituted Azetidines in Drug Discovery

Azetidines, as strained four-membered nitrogenous heterocycles, have emerged as valuable scaffolds in medicinal chemistry.[1][2] Their rigid conformation allows for precise positioning of substituents in three-dimensional space, which can lead to potent and selective interactions with biological targets.[3] Unlike their more flexible five- and six-membered counterparts, the inherent ring strain of azetidines can be harnessed for unique chemical transformations and to confer desirable physicochemical properties to drug candidates.[1][2]

Chiral C2-substituted azetidines, in particular, are of significant interest as they introduce a stereocenter adjacent to the ring nitrogen, providing a key handle for asymmetric synthesis and molecular recognition.[3] The target molecule of this guide, tert-Butyl (2S)-2-(methylaminomethyl)azetidine-1-carboxylate, is a versatile building block. The Boc-protected ring nitrogen allows for controlled manipulations, while the secondary methylamino group serves as a nucleophilic handle for a wide array of derivatization strategies, enabling the exploration of chemical space in drug development programs.

This document provides a detailed overview of robust synthetic routes to this key intermediate and outlines protocols for its subsequent derivatization, emphasizing the chemical reasoning behind procedural choices to ensure reproducibility and scalability.

Overview of Synthetic Strategies

The synthesis of the target compound can be approached from several common, commercially available chiral precursors. The choice of route often depends on the availability of starting materials, scalability requirements, and the specific hazards associated with the reagents. The three primary pathways converge on the target molecule, starting from either the corresponding carboxylic acid, primary alcohol, or primary amine.

Figure 1: High-level overview of the primary synthetic pathways to the target compound.